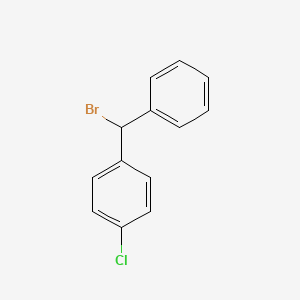
1-(Bromophenylmethyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromophenylmethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrCl and its molecular weight is 281.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Bromophenylmethyl)-4-chlorobenzene, also known by its CAS number 948-54-9, is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure features a bromine atom and a chlorine atom attached to a biphenyl framework, which influences its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₃H₁₀BrCl
- Molecular Weight: 283.58 g/mol
-
Structural Formula:
Br C6H4 CH2 C6H4 Cl
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological processes.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing neurotransmission and other signaling pathways.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of brominated compounds found that this compound demonstrated significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were performed on human breast cancer cells (MCF-7) treated with varying concentrations of this compound. Results showed a dose-dependent increase in apoptosis markers after 24 hours of exposure, with an IC50 value calculated at approximately 15 µM.
Data Summary Table
Propriétés
IUPAC Name |
1-[bromo(phenyl)methyl]-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMNSVMMFEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464147 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-54-9 |
Source


|
| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?
A1: this compound serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []
Q2: What are the optimal reaction conditions for this synthesis?
A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of this compound to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














